molecular formula C13H16O2 B088441 4,4-Dimethyl-1-phenylpentane-1,3-dione CAS No. 13988-67-5

4,4-Dimethyl-1-phenylpentane-1,3-dione

Cat. No. B088441
CAS RN: 13988-67-5
M. Wt: 204.26 g/mol
InChI Key: HORVLKADAZQYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05433896

Procedure details

The desired product is prepared as described in Example 1 using 2-hydroxyacetophenone (19.0 g, 140 mmol) and trimethylacetic hydrazide (10 g, 96 mmol). Yield: 5.0 g, 84%. m.p. 43°-45° C. 1H NMR (CDCl3), δ=1.25 (s, 9H, 3×CH3); 2.58 (s, 3H, CH3); 7.21 (d, 1H, ArH); 7.45-7.49 (m, 1H, ArH); 7.55-7.59 (m, 1H, ArH); 7.89 (d, 1H, ArH).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[CH3:11][C:12]([CH3:18])([CH3:17])[C:13](NN)=[O:14]>>[C:12]([C:13]([CH2:2][C:3]([C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1)=[O:4])=[O:14])([CH3:18])([CH3:17])[CH3:11]

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CC(C(=O)NN)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C(=O)CC(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.